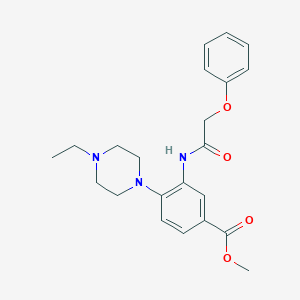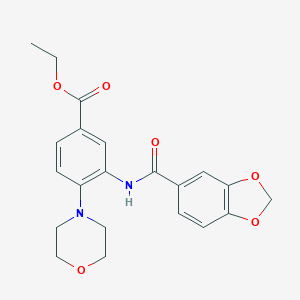![molecular formula C16H12N6OS B350811 N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide CAS No. 847848-37-7](/img/structure/B350811.png)
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazolothiadiazole moiety fused with a pyridine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide typically involves the following steps:
Formation of the Triazolothiadiazole Core: This step involves the reaction of 3-methyl-1,2,4-triazole with a suitable thiadiazole precursor under acidic or basic conditions to form the triazolothiadiazole core.
Coupling with Pyridine Derivative: The triazolothiadiazole core is then coupled with a pyridine-3-carboxamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with varying functional groups .
Scientific Research Applications
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathways Involved: The inhibition of enzymes like carbonic anhydrase and cholinesterase affects various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,3-Triazole Derivatives: Similar triazole ring but different fusion with thiadiazole.
Pyridine-3-carboxamide Derivatives: Similar pyridine moiety but different heterocyclic fusion.
Uniqueness
N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide is unique due to its specific fusion of triazolothiadiazole with pyridine, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
847848-37-7 |
|---|---|
Molecular Formula |
C16H12N6OS |
Molecular Weight |
336.4g/mol |
IUPAC Name |
N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H12N6OS/c1-10-19-20-16-22(10)21-15(24-16)12-6-2-3-7-13(12)18-14(23)11-5-4-8-17-9-11/h2-9H,1H3,(H,18,23) |
InChI Key |
NCJYKLNYLYNUNC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B350732.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B350738.png)

![N-[3-chloro-2-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B350758.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B350799.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B350826.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B350832.png)


![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B350842.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350851.png)

![5-(4-bromophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B350862.png)
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B350872.png)
